(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol
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Overview
Description
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol is a synthetic organic compound that belongs to the piperidine class Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as the methoxyethyl, methyl, and methylsulfonylethyl groups are introduced through nucleophilic substitution, alkylation, or sulfonylation reactions.
Stereochemical Control: Chiral catalysts or chiral auxiliaries may be used to ensure the correct (3R,4R) configuration.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Implementing analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of sulfonyl groups to sulfides using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Piperidine derivatives are known to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects.
Medicine
In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development targeting specific receptors or enzymes.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter physiological processes.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(2-methoxyethyl)-3-methylpiperidine: Lacks the methylsulfonylethyl group.
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-ethylpiperidin-4-ol: Has an ethyl group instead of the methylsulfonylethyl group.
Uniqueness
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol is unique due to the presence of the methylsulfonylethyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored in various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4S/c1-11-10-13(7-9-18(3,15)16)6-4-12(11,14)5-8-17-2/h11,14H,4-10H2,1-3H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVSTKXZNHTJF-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CCS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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